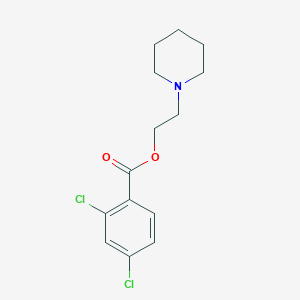
2-piperidin-1-ylethyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-ylethyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of 2,4-dichlorobenzoic acid and piperidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-piperidin-1-ylethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-piperidin-1-ylethyl 2,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The piperidine moiety can enhance the compound’s ability to cross biological membranes, while the dichlorobenzoic acid part may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: This compound shares structural similarities with 2-piperidin-1-ylethyl 2,4-dichlorobenzoate but differs in the substitution pattern on the benzene ring.
2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Another related compound with a piperidine moiety attached to a benzoic acid derivative.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity
Propiedades
Número CAS |
6955-20-0 |
|---|---|
Fórmula molecular |
C14H17Cl2NO2 |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H17Cl2NO2/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2 |
Clave InChI |
ZETYXPLBAIGRQV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















